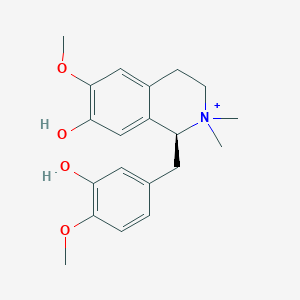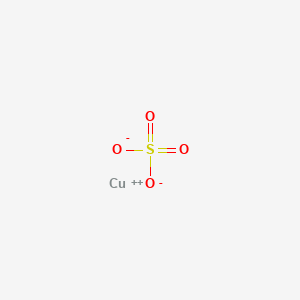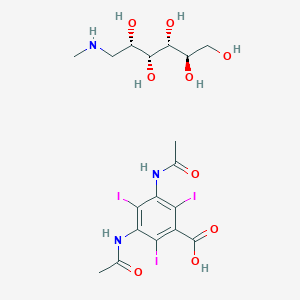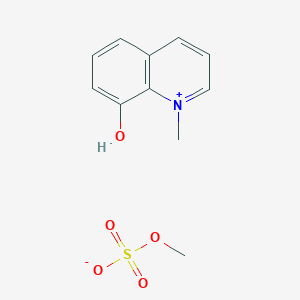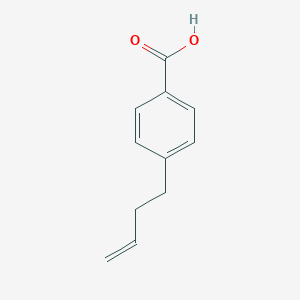![molecular formula C13H20N2O3 B092150 Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- CAS No. 19314-98-8](/img/structure/B92150.png)
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is not fully understood. However, studies have shown that this compound inhibits the expression of various genes that are involved in the growth and proliferation of cancer cells (Liu et al., 2017). This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism (Zhang et al., 2019).
Effets Biochimiques Et Physiologiques
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Liu et al., 2017). This compound also has potential applications in the treatment of cardiovascular diseases and diabetes by regulating glucose and lipid metabolism (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential applications in cancer research and treatment. This compound has been found to have potent anticancer properties and can inhibit the growth of cancer cells. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to obtain in large quantities for lab experiments.
Orientations Futures
There are several future directions for the research on Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' . One of the future directions is to study the mechanism of action of this compound in more detail. Further research is needed to understand the molecular pathways through which this compound exerts its anticancer and other physiological effects. Another future direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is synthesized through a complex process that involves several steps. The synthesis process starts with the reaction of 4-(aminomethyl)benzoic acid with isopropylamine to form the intermediate compound. This intermediate compound is then reacted with 2-bromo-1-(chloromethyl)ethanol to form the final product, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' (Liu et al., 2017).
Applications De Recherche Scientifique
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has anticancer properties and can inhibit the growth of cancer cells (Liu et al., 2017). This compound has also been found to have potential applications in the treatment of cardiovascular diseases and diabetes (Zhang et al., 2019).
Propriétés
Numéro CAS |
19314-98-8 |
|---|---|
Nom du produit |
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- |
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]formamide |
InChI |
InChI=1S/C13H20N2O3/c1-10(2)14-7-12(17)8-18-13-5-3-11(4-6-13)15-9-16/h3-6,9-10,12,14,17H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
XRTJUQUBUGUQLA-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



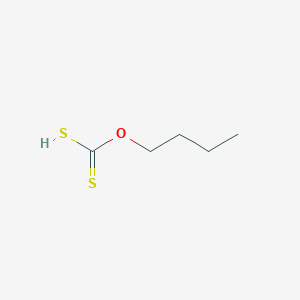
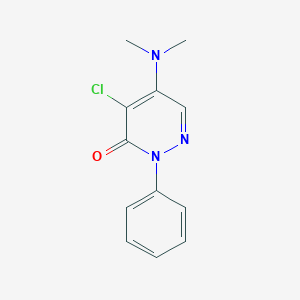
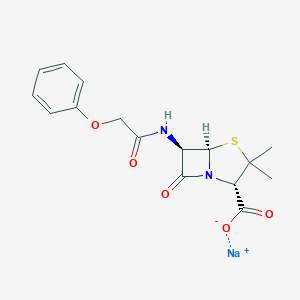
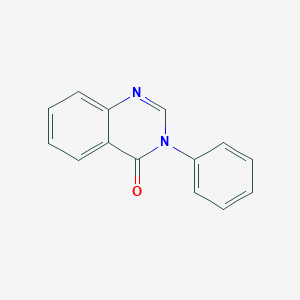
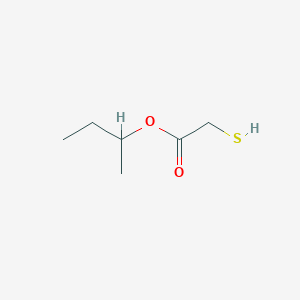
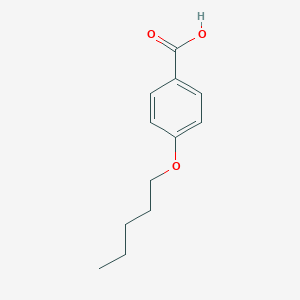
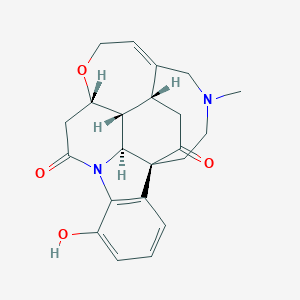
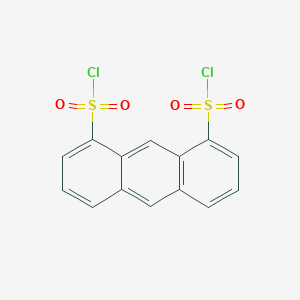
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
